REACTION_CXSMILES
|
S(OC)(OC)(=O)=O.[OH:8][CH2:9][CH2:10][CH2:11][N:12]1[CH:16]=[CH:15][CH:14]=[C:13]1N(C)C.C(Cl)Cl.[C-]#[N:24].[Na+].C[C:27]([CH3:29])=O>O.CO>[OH:8][CH2:9][CH2:10][CH2:11][N:12]1[CH:16]=[CH:15][CH:14]=[C:13]1[CH2:29][C:27]#[N:24] |f:3.4|
|
Name
|
|
Quantity
|
44.2 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
1-(3-hydroxypropyl)-2-dimethylaminopyrrole
|
Quantity
|
57 g
|
Type
|
reactant
|
Smiles
|
OCCCN1C(=CC=C1)N(C)C
|
Name
|
|
Quantity
|
285 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
33.4 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
74 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
a stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained in an atmosphere of nitrogen, at a rate such that the reaction temperature
|
Type
|
CUSTOM
|
Details
|
does not exceed 4° C
|
Type
|
CUSTOM
|
Details
|
to come to room temperature at which point
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
CUSTOM
|
Details
|
The apparatus is equipped
|
Type
|
DISTILLATION
|
Details
|
distillation
|
Type
|
TEMPERATURE
|
Details
|
the reaction is heated to 95° during which time a distillate (ca. 275 ml.)
|
Type
|
CUSTOM
|
Details
|
is collected
|
Type
|
TEMPERATURE
|
Details
|
The reaction is then heated
|
Type
|
TEMPERATURE
|
Details
|
at gentle reflux for 0.5 hours
|
Duration
|
0.5 h
|
Type
|
ADDITION
|
Details
|
water is added
|
Type
|
EXTRACTION
|
Details
|
the product is extracted into dichloromethane (4×200 ml.)
|
Type
|
WASH
|
Details
|
the extract is washed with dilute sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCCN1C(=CC=C1)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38.1 g | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |